N-(2-chlorobenzyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide
Overview
Description
N-(2-chlorobenzyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide is a complex organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorobenzyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the 2-chlorobenzylamine and 4-methoxy-3-methylphenylsulfonyl chloride, followed by their coupling under controlled conditions to form the desired product. Common reagents used in these reactions include base catalysts and solvents like dichloromethane.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N-(2-chlorobenzyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Electrophilic and nucleophilic substitution reactions are common, often involving reagents like halogens or alkylating agents.
Common Reagents and Conditions: The reactions typically require specific conditions, such as controlled temperature and pH, to proceed efficiently. Solvents like ethanol, methanol, and acetonitrile are frequently used to dissolve the reactants and facilitate the reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(2-chlorobenzyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: It is utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
N-(2-chlorobenzyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide can be compared with other similar compounds, such as:
- N-(2-chlorobenzyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide
- N-(2-chlorobenzyl)-N~2~-[(3-methylphenyl)sulfonyl]-N~2~-methylglycinamide
These compounds share structural similarities but differ in their specific substituents, leading to variations in their chemical properties and biological activities
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[(4-methoxy-3-methylphenyl)sulfonyl-methylamino]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O4S/c1-13-10-15(8-9-17(13)25-3)26(23,24)21(2)12-18(22)20-11-14-6-4-5-7-16(14)19/h4-10H,11-12H2,1-3H3,(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHHJEFACGLHJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N(C)CC(=O)NCC2=CC=CC=C2Cl)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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